molecular formula C22H19N3O3 B253092 N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide

货号: B253092
分子量: 373.4 g/mol
InChI 键: DDQDKIZNFZXBQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide, also known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.

作用机制

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide is a small molecule inhibitor of EGFR tyrosine kinase, which is a key signaling pathway involved in the regulation of cell growth, proliferation, and survival. This compound binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and decrease the expression of genes involved in cell proliferation and survival. This compound has also been found to enhance the efficacy of chemotherapy and radiotherapy by sensitizing cancer cells to these treatments.

实验室实验的优点和局限性

One of the main advantages of using N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide in lab experiments is its high specificity for EGFR tyrosine kinase, which minimizes off-target effects and reduces the risk of toxicity. However, this compound has relatively low solubility in water, which can limit its use in certain experimental settings. In addition, this compound has a relatively short half-life in vivo, which can limit its efficacy as a therapeutic agent.

未来方向

There are several areas of future research that could be pursued with N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide. One potential direction is the development of more potent and selective EGFR tyrosine kinase inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in combination with other targeted therapies or immunotherapies for cancer treatment. Finally, this compound could be further studied for its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis.

合成方法

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide involves a series of chemical reactions, starting with the reaction between 3-(1H-benzimidazol-2-yl)aniline and 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a series of purification steps to obtain the final product in high purity.

科学研究应用

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiotherapy. This compound has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's disease and psoriasis.

属性

分子式

C22H19N3O3

分子量

373.4 g/mol

IUPAC 名称

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H19N3O3/c1-27-19-11-10-15(13-20(19)28-2)22(26)23-16-7-5-6-14(12-16)21-24-17-8-3-4-9-18(17)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)

InChI 键

DDQDKIZNFZXBQM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC

规范 SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。